3-Methylisonicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

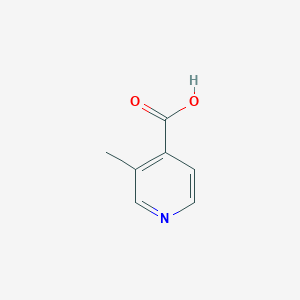

Structure

3D Structure

Properties

IUPAC Name |

3-methylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-5-4-8-3-2-6(5)7(9)10/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSMAGAVKVRGYGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80960633 | |

| Record name | 3-Methylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80960633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40211-20-9, 4021-12-9 | |

| Record name | 3-Methylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80960633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-isonicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-4-pyridinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Methyl-4-pyridinecarboxylic acid, a key intermediate in the development of various pharmaceuticals. This document details a primary synthetic protocol via the oxidation of 3,4-dimethylpyridine, along with an alternative method. Furthermore, it outlines the key characterization parameters, including physical properties and spectroscopic data, to ensure the identity and purity of the final compound. All quantitative data is presented in clear, tabular format, and key processes are visualized using diagrams for enhanced understanding.

Introduction

3-Methyl-4-pyridinecarboxylic acid, also known as 3-methylisonicotinic acid, is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural motif is found in a variety of biologically active molecules. A thorough understanding of its synthesis and comprehensive characterization is crucial for its effective application in research and development. This guide provides detailed experimental procedures and expected analytical data for this compound.

Synthesis of 3-Methyl-4-pyridinecarboxylic Acid

The most commonly cited method for the synthesis of 3-Methyl-4-pyridinecarboxylic acid is the selective oxidation of the methyl group at the 4-position of 3,4-dimethylpyridine (also known as 3,4-lutidine).

Primary Synthesis Route: Oxidation of 3,4-Dimethylpyridine with Selenium Dioxide

This method involves the direct oxidation of 3,4-dimethylpyridine using selenium dioxide as the oxidizing agent.

Reaction Scheme:

Caption: Oxidation of 3,4-Dimethylpyridine.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve 3,4-dimethylpyridine (1.0 eq) in diphenyl ether.

-

Addition of Oxidant: Heat the solution to 150-170°C. Slowly add selenium dioxide (2.0 eq) in batches over a period of 1 hour.

-

Reaction: After the addition is complete, raise the temperature to 180°C and maintain for 1 hour.

-

Work-up:

-

Filter the hot reaction mixture to remove the selenium precipitate.

-

Wash the collected precipitate with boiling water.

-

Combine the filtrates and extract with chloroform to remove organic impurities.

-

Evaporate the aqueous phase to dryness to obtain the crude product.

-

-

Purification: Recrystallize the crude solid from ethanol to yield pure 3-Methyl-4-pyridinecarboxylic acid.

Table 1: Synthesis Data for Selenium Dioxide Oxidation

| Parameter | Value |

| Starting Material | 3,4-Dimethylpyridine |

| Oxidizing Agent | Selenium Dioxide (SeO₂) |

| Solvent | Diphenyl ether |

| Reaction Temperature | 180°C |

| Reaction Time | 1 hour |

| Yield | ~47% |

Alternative Synthesis Route: Oxidation with Potassium Permanganate

Characterization of 3-Methyl-4-pyridinecarboxylic Acid

Thorough characterization is essential to confirm the structure and purity of the synthesized 3-Methyl-4-pyridinecarboxylic acid.

Caption: Experimental workflow for characterization.

Physical Properties

The physical properties of 3-Methyl-4-pyridinecarboxylic acid are summarized below.

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₇NO₂ | [1] |

| Molecular Weight | 137.14 g/mol | [1] |

| Appearance | Creamish crystalline solid | [1] |

| Melting Point | 220-222°C, 228-238°C, 235°C | [1][2][3] |

Note: The melting point is reported with some variation across different sources, which may be due to differences in purity or analytical method.

Spectroscopic Data

¹H NMR spectroscopy is a powerful tool for confirming the structure of the molecule.

Table 3: ¹H NMR Data

| Parameter | Value | Reference |

| Spectrometer Frequency | 300 MHz | [2] |

| Solvent | DMSO-d₆ | [2] |

| Chemical Shift (δ) | 8.59 (s, 1H), 8.47 (d, J = 4.8 Hz, 1H), 7.69 (d, J = 4.8 Hz, 1H), 2.48 (s, 3H) | [2] |

Interpretation of the ¹H NMR Spectrum:

-

δ 8.59 (s, 1H): This singlet corresponds to the proton at the 2-position of the pyridine ring.

-

δ 8.47 (d, J = 4.8 Hz, 1H): This doublet corresponds to the proton at the 6-position of the pyridine ring, coupled to the proton at the 5-position.

-

δ 7.69 (d, J = 4.8 Hz, 1H): This doublet corresponds to the proton at the 5-position of the pyridine ring, coupled to the proton at the 6-position.

-

δ 2.48 (s, 3H): This singlet is characteristic of the methyl group at the 3-position.

Table 4: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3300-2500 (broad) | O-H (Carboxylic acid) | Stretching |

| ~3050 | C-H (Aromatic) | Stretching |

| ~2950 | C-H (Methyl) | Stretching |

| 1710-1680 | C=O (Carboxylic acid) | Stretching |

| 1600-1450 | C=C and C=N (Pyridine ring) | Stretching |

| ~1300 | C-O (Carboxylic acid) | Stretching |

| ~900 | O-H (Carboxylic acid dimer) | Out-of-plane bend |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Expected Mass Spectrometry Data

| m/z | Interpretation |

| 137 | Molecular ion [M]⁺ |

| 120 | Loss of OH radical [M-17]⁺ |

| 92 | Loss of COOH radical [M-45]⁺ |

Expected Fragmentation Pattern: The fragmentation of 3-Methyl-4-pyridinecarboxylic acid in an electron ionization (EI) mass spectrometer is expected to show a prominent molecular ion peak at m/z 137. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH) to give a fragment at m/z 120, and the loss of the entire carboxyl group (•COOH) to give a fragment at m/z 92.

Conclusion

This technical guide has provided detailed methodologies for the synthesis of 3-Methyl-4-pyridinecarboxylic acid, primarily through the selenium dioxide oxidation of 3,4-dimethylpyridine. The guide has also compiled and predicted the essential characterization data, including physical properties, ¹H NMR, IR, and mass spectrometry, necessary for the verification of the compound's identity and purity. The presented protocols and data serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this important chemical intermediate.

References

Spectroscopic Analysis of 3-Methylisonicotinic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 3-Methylisonicotinic acid (CAS No: 4021-12-9), a key pyridinecarboxylic acid derivative utilized in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and predicted spectroscopic data to facilitate its identification and characterization.

While direct experimental spectra for this compound are not widely available in public databases, this guide presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions, coupled with detailed methodologies for data acquisition, provide a robust framework for the analysis of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are derived from computational models and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 - 11.0 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |

| ~8.5 | Singlet | 1H | H2 (proton on the pyridine ring) |

| ~8.4 | Doublet | 1H | H6 (proton on the pyridine ring) |

| ~7.4 | Doublet | 1H | H5 (proton on the pyridine ring) |

| ~2.4 | Singlet | 3H | Methyl protons (-CH₃) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | Carboxylic acid carbon (-COOH) |

| ~152 | C6 (pyridine ring) |

| ~148 | C2 (pyridine ring) |

| ~140 | C4 (pyridine ring) |

| ~135 | C3 (pyridine ring) |

| ~125 | C5 (pyridine ring) |

| ~18 | Methyl carbon (-CH₃) |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (from carboxylic acid, H-bonded) |

| ~3100 - 3000 | Medium | C-H stretch (aromatic) |

| ~2950 - 2850 | Weak | C-H stretch (methyl) |

| 1710 - 1680 | Strong | C=O stretch (carboxylic acid) |

| 1600 - 1450 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| 1320 - 1210 | Strong | C-O stretch (carboxylic acid) |

| 950 - 910 | Medium, Broad | O-H bend (out-of-plane) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Ratio | Proposed Fragment |

| 137 | [M]⁺ (Molecular Ion) |

| 120 | [M - OH]⁺ |

| 92 | [M - COOH]⁺ |

| 78 | [C₅H₄N]⁺ (Pyridine ring fragment) |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

-

To ensure a homogeneous solution, the sample may be gently vortexed or sonicated.

-

Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing, if required.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the manufacturer's guidelines.

-

Place the sample into the NMR magnet.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H and/or ¹³C NMR spectra using standard acquisition parameters. For ¹³C NMR, a proton-decoupled experiment is typically performed.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift axis using the signal from the internal standard (TMS at 0 ppm) or the residual solvent peak.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of powdered this compound onto the ATR crystal.

-

Lower the press arm to ensure firm contact between the sample and the crystal.

-

-

Sample Preparation (Thin Solid Film):

-

Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

-

-

Data Acquisition:

-

Place the prepared sample (ATR unit or salt plate) into the sample compartment of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample holder.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

For a solid sample, a direct insertion probe is typically used. A small amount of this compound is placed in a capillary tube at the end of the probe.

-

Alternatively, the sample can be dissolved in a suitable solvent and introduced via a liquid chromatography system (LC-MS).

-

-

Ionization (Electron Ionization - EI):

-

The sample is vaporized by heating in the ion source under high vacuum.

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecules to ionize, forming a molecular ion (M⁺) and various fragment ions.

-

-

Mass Analysis:

-

The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

-

The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

-

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: General workflow for the spectroscopic analysis of this compound.

The Rising Profile of 3-Methylisonicotinic Acid Derivatives in Therapeutic Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Methylisonicotinic acid, a pyridinecarboxylic acid derivative, is emerging as a significant scaffold in medicinal chemistry. Its structural framework offers a versatile platform for the synthesis of novel compounds with diverse biological activities. This technical guide provides a comprehensive overview of the known biological activities of this compound and its derivatives, with a particular focus on their potential as enzyme inhibitors. While direct, extensive research on a wide array of this compound derivatives is still expanding, a notable application has been identified in the development of potent inhibitors for Cholesterol 24-Hydroxylase (CH24H), a key enzyme in brain cholesterol metabolism. This guide will delve into the quantitative data, experimental methodologies, and relevant biological pathways associated with this important class of compounds.

Cholesterol 24-Hydroxylase (CH24H) Inhibition: A Prime Therapeutic Target

Cholesterol 24-hydroxylase (CH24H), also known as CYP46A1, is a brain-specific enzyme belonging to the cytochrome P450 family. It plays a crucial role in maintaining cholesterol homeostasis in the central nervous system by converting cholesterol into 24S-hydroxycholesterol (24HC). This hydroxylation facilitates the elimination of excess cholesterol from the brain. Dysregulation of CH24H activity has been implicated in neurodegenerative diseases, making it an attractive target for therapeutic intervention.

Derivatives of this compound have been investigated as precursors for the synthesis of potent CH24H inhibitors. Specifically, they are utilized in the preparation of 4,5-dihydro-1H-pyrazole derivatives that exhibit significant inhibitory activity against this enzyme.

Quantitative Data: Inhibitory Potency of this compound-Derived Scaffolds

| Compound ID | Structure | CH24H IC50 (nM) | CYP3A4 Inhibition (%) @ 10 µM | cLogP |

| 3f | 4-hydroxyl-4-benzylpiperidine substituent on a 4-arylpyridine scaffold | 2.7 | - | - |

| 3q | Chloro-substituted 4-arylpyridine derivative | 2.4 | - | - |

| 3r | Methoxy-substituted 4-arylpyridine derivative | 4.7 | - | - |

| 3s | Fluoro-substituted 4-arylpyridine derivative | 6.1 | - | - |

| 3v (Soticlestat) | (4-benzyl-4-hydroxypiperidin-1-yl)(2,4'-bipyridin-3-yl)methanone | 7.4 | - | - |

Note: The data presented is for 4-arylpyridine derivatives, which are structurally analogous to the pyrazole derivatives synthesized from this compound. This information is provided as a representative illustration of the potential inhibitory potency.

Experimental Protocols

This section details the general synthetic procedures for preparing CH24H inhibitors from precursors like this compound and the bioassay protocol for evaluating their inhibitory activity.

General Synthesis of 4,5-Dihydro-1H-pyrazole Derivatives

The synthesis of 4,5-dihydro-1H-pyrazole derivatives typically involves a multi-step process starting from this compound.

Step 1: Synthesis of Chalcones

-

An appropriately substituted acetophenone is reacted with a substituted aromatic aldehyde in the presence of a base (e.g., sodium hydroxide or potassium hydroxide) in a suitable solvent like ethanol.

-

The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The resulting chalcone is typically precipitated by pouring the reaction mixture into ice-water and then filtered, washed, and dried.

Step 2: Cyclization to form 4,5-Dihydro-1H-pyrazoles

-

The synthesized chalcone is refluxed with hydrazine hydrate in a solvent such as ethanol or acetic acid.

-

The progress of the cyclization reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

-

The crude product is then purified by recrystallization or column chromatography.

DOT Script for Synthesis Workflow:

Caption: General workflow for the synthesis of 4,5-dihydro-1H-pyrazole derivatives.

Cholesterol 24-Hydroxylase (CH24H) Inhibition Assay

The inhibitory activity of the synthesized compounds against CH24H is determined using an in vitro enzyme assay.

-

Enzyme and Substrate Preparation: Recombinant human CH24H enzyme is used. The substrate, cholesterol, is prepared in a suitable buffer.

-

Incubation: The test compounds (at various concentrations) are pre-incubated with the CH24H enzyme in a reaction buffer.

-

Reaction Initiation: The enzymatic reaction is initiated by adding the substrate (cholesterol) and a cofactor (NADPH).

-

Reaction Termination and Product Extraction: The reaction is stopped after a specific time by adding a quenching solution. The product, 24S-hydroxycholesterol, is extracted using an organic solvent.

-

Quantification: The amount of 24S-hydroxycholesterol formed is quantified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

-

IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DOT Script for Inhibition Assay Workflow:

Caption: Workflow for determining the in vitro inhibitory activity against CH24H.

Signaling Pathway

The inhibition of CH24H by this compound derivatives directly impacts the cholesterol metabolism pathway in the brain.

DOT Script for CH24H Signaling Pathway:

Caption: Inhibition of CH24H by this compound derivatives blocks cholesterol elimination from the brain.

Other Potential Biological Activities

While the inhibition of CH24H is a significant finding, the isonicotinic acid scaffold is known to be a versatile pharmacophore. Derivatives of isonicotinic acid, such as hydrazides and amides, have been reported to exhibit a range of other biological activities, including antimicrobial and anticancer effects. Further investigation into the 3-methyl substituted analogues is warranted to explore their full therapeutic potential in these areas.

This compound and its derivatives represent a promising area of research in drug discovery. Their role as precursors to potent cholesterol 24-hydroxylase inhibitors highlights their potential in the development of therapeutics for neurodegenerative diseases. The synthetic accessibility and the established biological importance of the isonicotinic acid scaffold suggest that further exploration of this compound derivatives could lead to the discovery of novel agents with a wide spectrum of pharmacological activities. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their quest for new and effective therapies.

3-Methylisonicotinic acid as a precursor in organic synthesis

An In-depth Technical Guide to 3-Methylisonicotinic Acid as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 3-methyl-4-pyridinecarboxylic acid, is a substituted pyridine derivative that serves as a highly versatile and valuable building block in modern organic synthesis.[1][2][3][4] Its structure, featuring a pyridine ring, a carboxylic acid functional group, and a methyl group, offers multiple reactive sites for functionalization. This strategic arrangement makes it a key precursor in the synthesis of a wide array of complex molecules, particularly active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its synthesis, key reactions, and its application in the development of therapeutic agents, supported by detailed experimental protocols, quantitative data, and workflow visualizations.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided below, offering essential data for laboratory use.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4021-12-9 | [1][2][4] |

| Molecular Formula | C₇H₇NO₂ | [2][3][5] |

| Molecular Weight | 137.14 g/mol | [2][3][5] |

| Appearance | White to beige or brown crystalline powder | [4][5][6] |

| Melting Point | 220-222 °C / 235-239 °C | [1][6] |

| Boiling Point | 389 °C | [3] |

| IUPAC Name | 3-methylpyridine-4-carboxylic acid | [3] |

Table 2: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference(s) |

| 8.59 | s | - | Pyridine H | [1] |

| 8.47 | d | 4.8 | Pyridine H | [1] |

| 7.69 | d | 4.8 | Pyridine H | [1] |

| 2.48 | s | - | -CH₃ | [1] |

| Solvent: DMSO-d₆, Frequency: 300 MHz. The acidic proton of the carboxyl group is often not observed or appears as a very broad signal in DMSO-d₆. |

Synthesis of this compound

The most commonly cited laboratory-scale synthesis involves the selective oxidation of the 4-methyl group of 3,4-dimethylpyridine.

Caption: Workflow for the synthesis of this compound.

Table 3: Reaction Data for Synthesis of this compound

| Parameter | Value | Reference(s) |

| Starting Material | 3,4-Dimethylpyridine | [1] |

| Oxidizing Agent | Selenium Dioxide (SeO₂) | [1] |

| Solvent | Diphenyl Ether | [1] |

| Reaction Temperature | 180 °C | [1] |

| Reaction Time | 1 hour | [1] |

| Purification Method | Recrystallization from ethanol | [1] |

| Yield | 47% | [1] |

Experimental Protocol: Synthesis via Oxidation[1]

-

Setup : In a suitable reaction vessel, dissolve 3,4-dimethylpyridine (0.28 mol) in diphenyl ether (150 mL).

-

Reagent Addition : Heat the solution to 150-170 °C. Slowly add selenium dioxide (0.56 mol) in batches over a period of 1 hour.

-

Reaction : After the addition is complete, heat the reaction mixture to 180 °C and maintain this temperature for 1 hour.

-

Work-up :

-

While the mixture is still hot, filter it to remove the selenium precipitate.

-

Wash the collected precipitate with boiling water (3 x 300 mL).

-

Combine the aqueous filtrates and wash with chloroform (3 x 300 mL) to remove organic impurities.

-

Evaporate the aqueous phase to dryness under reduced pressure.

-

-

Purification : Recrystallize the resulting crude solid from ethanol (approx. 450 mL) to yield pure 3-methyl-4-pyridinecarboxylic acid.

Core Reactivity and Functional Group Transformations

The carboxylic acid moiety is the primary site for transformations, enabling the creation of esters, amides, and acid chlorides, which are key intermediates for more complex derivatives.

Caption: Key functional group transformations of this compound.

Experimental Protocol: Esterification (via Thionyl Chloride)[1]

-

Setup : To a stirred solution of this compound (10 mmol) in methanol (20 mL), cool the flask to 0 °C in an ice bath.

-

Reagent Addition : Add thionyl chloride (20 mmol) dropwise over 1 hour.

-

Reaction : Remove the ice bath and stir the solution at 50 °C for 12 hours.

-

Work-up :

-

Cool the mixture to room temperature and dilute with water (25 mL).

-

Remove methanol via rotary evaporation.

-

Adjust the pH of the aqueous solution to ~6 with a saturated aqueous solution of NaHCO₃.

-

Extract the product with ethyl acetate (3 x portions) and wash the combined organic layers with brine.

-

-

Isolation : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the methyl ester.

Experimental Protocol: Amide Coupling (via Acid Chloride)[7][8]

This is a two-step protocol involving the initial formation of the acid chloride.

Step A: Formation of 3-Methylisonicotinoyl Chloride Hydrochloride [7]

-

Setup : To a stirred mixture of this compound (0.2 mol) and DMF (1 mL, catalytic), carefully add thionyl chloride (60 mL).

-

Reaction : A vigorous gas evolution will occur. Stir for 30-60 minutes at room temperature until all the solid acid has dissolved.

-

Isolation : Remove the excess thionyl chloride under vacuum. Add diethyl ether (200 mL) to the residue to precipitate the product. Filter the crude product, wash with diethyl ether, and dry in vacuo. This acid chloride hydrochloride is often used directly in the next step.

Step B: Amide Formation [8]

-

Setup : Dissolve the desired primary or secondary amine (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (2.0-3.0 eq) in an aprotic solvent (e.g., DCM, THF) at 0 °C.

-

Reagent Addition : Add the 3-methylisonicotinoyl chloride hydrochloride (1.0 eq), either neat or as a solution in the same solvent, to the amine solution.

-

Reaction : Allow the reaction to warm to room temperature and stir for 8-16 hours, monitoring by TLC.

-

Work-up : Quench the reaction with water. Extract the product with an organic solvent (e.g., DCM or ethyl acetate). Wash the combined organic layers with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated NaHCO₃ solution and brine.

-

Purification : Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Applications in the Synthesis of Bioactive Molecules

This compound is a precursor to several classes of therapeutic agents, including enzyme inhibitors for neurodegenerative diseases.

Cholesterol 24-Hydroxylase (CH24H) Inhibitors

CH24H (CYP46A1) is a brain-specific enzyme that converts cholesterol to 24S-hydroxycholesterol (24HC), playing a key role in brain cholesterol homeostasis.[9] Inhibitors of this enzyme are being investigated for the treatment of neurodegenerative diseases. Many potent inhibitors feature a 4-arylpyridine core, which can be synthesized via amide coupling of a pyridine carboxylic acid.[10]

Caption: Mechanism of Cholesterol 24-Hydroxylase (CH24H) inhibition.

Table 4: Biological Activity of Selected CH24H Inhibitors

| Compound | Structure Type | IC₅₀ (nM) | Reference(s) |

| Soticlestat (3v) | 4-Arylpyridine Derivative | 7.4 | [10] |

| Compound 3f | 4-Aryl-4-hydroxypiperidine | 2.7 | [10] |

| Compound 17 | 4-(4-methyl-1-pyrazolyl)pyridine | 8.5 | [9] |

While not all are direct derivatives of this compound, they represent the target class of molecules where its scaffold is highly relevant.

Synthesis of 4,5-Dihydro-1H-pyrazole Derivatives

Derivatives of 4,5-dihydro-1H-pyrazole (pyrazoline) are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[11][12] A common synthetic route involves the cyclocondensation of a chalcone (an α,β-unsaturated ketone) with a hydrazine derivative.[11] this compound can be converted to its hydrazide to serve as the key precursor for this synthesis.

Caption: Synthetic workflow for 4,5-dihydro-1H-pyrazole derivatives.

Experimental Protocol: Synthesis of a 4,5-Dihydro-1H-pyrazole Derivative[12]

This protocol is generalized from the synthesis of similar pyrazolines and requires the prior synthesis of 3-methylisonicotinohydrazide from the corresponding ester.

-

Setup : In a round-bottomed flask, dissolve the chalcone (1.0 eq) and 3-methylisonicotinohydrazide (1.2 eq) in a suitable solvent such as glacial acetic acid or ethanol.

-

Reaction : Heat the reaction mixture to reflux for 4-48 hours, monitoring completion by TLC.

-

Work-up :

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice.

-

Collect the precipitated crude product by filtration.

-

-

Purification : Wash the crude solid with water and then recrystallize from an appropriate solvent (e.g., ethanol) to yield the pure pyrazole derivative.

mGluR2 Negative Allosteric Modulators (NAMs)

Metabotropic glutamate receptor 2 (mGluR2) is a G protein-coupled receptor (GPCR) that plays a critical role in modulating glutamatergic neurotransmission. Negative allosteric modulators (NAMs) of mGluR2 do not compete with the endogenous ligand (glutamate) but bind to a different site on the receptor to reduce its activity.[13] This mechanism offers a more nuanced approach to receptor modulation and is a promising strategy for treating CNS disorders. Several potent mGluR2 NAMs, such as MNI-137, incorporate the this compound scaffold, highlighting its importance in CNS drug discovery.

Caption: Mechanism of mGluR2 negative allosteric modulation.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. mdpi.com [mdpi.com]

- 4. rzepa.net [rzepa.net]

- 5. researchgate.net [researchgate.net]

- 6. CN111943931A - Preparation method of pymetrozine - Google Patents [patents.google.com]

- 7. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids [mdpi.com]

- 8. fishersci.dk [fishersci.dk]

- 9. Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 11. [5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-yl](pyridin-4-yl)methanone | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Conformational fingerprinting of allosteric modulators in metabotropic glutamate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of the Synthesis of 3-Methylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylisonicotinic acid, also known as 3-methyl-4-pyridinecarboxylic acid, is a valuable heterocyclic building block in medicinal chemistry and drug development. Its derivatives have shown potential as inhibitors for various enzymes and as key intermediates in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive literature review of the primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data for comparison, and visual diagrams of the synthetic pathways to aid researchers in their synthetic endeavors.

Core Synthetic Strategies

The synthesis of this compound predominantly revolves around three main strategies, each with its own set of advantages and challenges:

-

Oxidation of 3,4-Dimethylpyridine (3,4-Lutidine): This is a direct and regioselective approach where the 4-methyl group is selectively oxidized to a carboxylic acid.

-

Oxidation of 3-Picoline (3-Methylpyridine): A common industrial and laboratory route for the synthesis of pyridine carboxylic acids. This method requires careful control of reaction conditions to achieve the desired product.

-

Hydrolysis of 3-Methyl-4-cyanopyridine: This two-step approach involves the synthesis of the corresponding cyanopyridine intermediate followed by hydrolysis to the carboxylic acid.

This guide will delve into the specifics of each of these synthetic pathways.

Oxidation of 3,4-Dimethylpyridine (3,4-Lutidine)

The oxidation of 3,4-dimethylpyridine offers a direct route to this compound. The key challenge lies in the selective oxidation of the 4-methyl group over the 3-methyl group. Selenium dioxide (SeO₂) has been effectively employed for this transformation.

Experimental Protocol: Selenium Dioxide Oxidation of 3,4-Dimethylpyridine

This protocol is adapted from a procedure described for the synthesis of 3-methyl-4-pyridinecarboxylic acid.

Materials:

-

3,4-Dimethylpyridine (3,4-Lutidine)

-

Selenium Dioxide (SeO₂)

-

Diphenyl ether

-

Chloroform

-

Ethanol

-

Boiling water

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer and a reflux condenser, dissolve 3,4-dimethylpyridine in diphenyl ether.

-

Heat the solution to 150-170 °C.

-

Slowly add selenium dioxide in batches over a period of 1 hour.

-

After the addition is complete, heat the reaction mixture to 180 °C and maintain this temperature for 1 hour.

-

While still hot, filter the reaction mixture to remove the precipitated selenium.

-

Wash the collected precipitate with boiling water (3 x 300 mL).

-

Combine the aqueous filtrates and extract with chloroform (3 x 300 mL) to remove any remaining diphenyl ether.

-

Evaporate the aqueous phase to dryness under reduced pressure.

-

Recrystallize the crude product from ethanol to obtain pure 3-methyl-4-pyridinecarboxylic acid.

Quantitative Data

| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 3,4-Dimethylpyridine | Selenium Dioxide | Diphenyl ether | 180 | 1 | 47 | [1] |

Reaction Pathway

References

Potential Therapeutic Applications of 3-Methylisonicotinic Acid Derivatives as Cholesterol 24-Hydroxylase Inhibitors

A Technical Guide for Researchers and Drug Development Professionals

Abstract

3-Methylisonicotinic acid has been identified as a valuable precursor in the synthesis of a promising class of therapeutic agents: 4,5-dihydro-1H-pyrazole derivatives that act as potent and selective inhibitors of cholesterol 24-hydroxylase (CYP46A1). This enzyme plays a critical role in brain cholesterol homeostasis, and its dysregulation is implicated in the pathophysiology of several neurodegenerative diseases characterized by neuronal hyperexcitability. This technical guide provides an in-depth overview of the therapeutic potential of these compounds, their mechanism of action, relevant signaling pathways, and detailed experimental protocols for their evaluation.

Introduction: The Role of Cholesterol 24-Hydroxylase in Neurodegeneration

The brain, an organ rich in cholesterol, maintains a delicate balance of this lipid, which is crucial for normal neuronal function. Cholesterol 24-hydroxylase (CH24H), also known as CYP46A1, is a brain-specific cytochrome P450 enzyme that catalyzes the conversion of cholesterol into 24S-hydroxycholesterol (24S-HC).[1][2] This hydroxylation facilitates the elimination of excess cholesterol from the brain across the blood-brain barrier.[1][2]

Emerging evidence suggests that elevated levels of 24S-HC can contribute to neuronal excitotoxicity. 24S-HC acts as a positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors, a key player in glutamatergic excitatory neurotransmission.[3] Overactivation of NMDA receptors is a well-established mechanism in the progression of several neurodegenerative disorders, including epilepsy and Alzheimer's disease. Consequently, the inhibition of CH24H presents a compelling therapeutic strategy to reduce neuronal hyperexcitability and offer neuroprotection.

This compound: A Key Building Block for CH24H Inhibitors

This compound, also known as 3-methyl-4-pyridinecarboxylic acid, serves as a crucial starting material for the synthesis of 4,5-dihydro-1H-pyrazole derivatives. These pyrazole-based compounds have been identified as a promising scaffold for the development of potent and selective CH24H inhibitors. The synthesis of these derivatives allows for systematic structural modifications to optimize their pharmacological properties.

Mechanism of Action and Signaling Pathway

The therapeutic effect of this compound-derived pyrazole compounds stems from their ability to inhibit the enzymatic activity of CH24H. By blocking this enzyme, these inhibitors reduce the production of 24S-HC in the brain. The downstream effect is a dampening of the excessive glutamatergic signaling mediated by NMDA receptors, thereby mitigating neuronal excitotoxicity.

Quantitative Data on CH24H Inhibitors

While specific quantitative data for a series of CH24H inhibitors derived directly from this compound is not yet prominently available in the public domain, the potency of related pyrazole and other heterocyclic inhibitors of CH24H has been documented. The following table summarizes data for representative CH24H inhibitors to illustrate the typical potencies achieved for this target.

| Compound | Scaffold | IC50 (nM) | Assay Type | Reference |

| Compound 1 | Not Specified | 22 | In vitro human CYP46A1 with cholesterol substrate | [4] |

| Compound 2 | Not Specified | 32 | In vitro human CYP46A1 with cholesterol substrate | [4] |

| Soticlestat (TAK-935) | 4-arylpyridine | 7.4 | Not Specified | [5] |

| Voriconazole | Antifungal | 12,200 | In vitro human CYP46A1 with cholesterol substrate | [4] |

Experimental Protocols

Synthesis of 4,5-dihydro-1H-pyrazole Derivatives

The general synthetic route to 4,5-dihydro-1H-pyrazole derivatives often involves the condensation of a chalcone with a hydrazine derivative. In the context of CH24H inhibitors, a substituted nicotinic acid hydrazide, which can be prepared from this compound, would serve as a key intermediate.

A plausible synthetic scheme would involve:

-

Conversion of this compound to its corresponding acid chloride or ester.

-

Reaction with hydrazine hydrate to form this compound hydrazide.

-

Claisen-Schmidt condensation of an appropriate acetophenone with a substituted benzaldehyde to yield a chalcone.

-

Cyclization of the chalcone with this compound hydrazide in a suitable solvent (e.g., ethanol or acetic acid) to afford the desired 4,5-dihydro-1H-pyrazole derivative.

In Vitro Cholesterol 24-Hydroxylase (CYP46A1) Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of test compounds against human CYP46A1.

Materials:

-

Human CYP46A1 microsomes

-

2-hydroxypropyl-β-cyclodextrin

-

100 mM potassium phosphate buffer (pH 7.4) containing 5 mM MgCl2

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Cholesterol (substrate)

-

NADPH (reaction initiator)

-

Methanol with internal standards (e.g., bucetin and diclofenac) for quenching

-

384-well plates

-

LC-MS/MS system for analysis

Procedure:

-

In a 384-well plate, incubate 0.5 μL of human CYP46A1 microsomes (25 mg/mL) with 2-hydroxypropyl-β-cyclodextrin (10 mg/mL) and potassium phosphate buffer for 5 minutes.

-

Add 1 μL of varying half-log concentrations of the test compound to the designated wells and incubate for 5 minutes.

-

Add cholesterol to a final concentration of 25 μM.

-

Initiate the enzymatic reaction by adding 1 mM NADPH. The total incubation volume should be 50 μL.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding 100 μL of methanol containing internal standards.

-

Centrifuge the plates to pellet the protein.

-

Analyze the supernatant by LC-MS/MS to quantify the formation of 24S-hydroxycholesterol.

-

Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Experimental Workflow for Screening and Development

The discovery and development of novel CH24H inhibitors derived from this compound can follow a structured workflow.

Conclusion

This compound is a valuable and strategically important starting material for the synthesis of 4,5-dihydro-1H-pyrazole derivatives, a class of compounds with significant potential as inhibitors of cholesterol 24-hydroxylase. The inhibition of this key enzyme in brain cholesterol metabolism offers a promising therapeutic avenue for the treatment of neurodegenerative diseases associated with neuronal hyperexcitability. The information and protocols provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry and neuropharmacology. Continued exploration of the structure-activity relationships of these pyrazole derivatives will be crucial in identifying clinical candidates with optimal potency, selectivity, and pharmacokinetic properties.

References

- 1. Cholesterol 24-hydroxylase - Wikipedia [en.wikipedia.org]

- 2. Targeting cytochrome P450 46A1 and brain cholesterol 24-hydroxylation to treat neurodegenerative diseases [explorationpub.com]

- 3. The role of cholesterol metabolic enzyme CYP46A1 and its metabolite 24S-hydroxycholesterol in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Fully Automated High-Throughput Flow Cytometry Screening System Enabling Phenotypic Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Effects of CYP46A1 Inhibition on Long-Term-Depression in Hippocampal Slices ex vivo and 24S-Hydroxycholesterol Levels in Mice in vivo [frontiersin.org]

An In-Depth Technical Guide to the Mechanism of Action of 3-Methylisonicotinic Acid Derivatives as Putative Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism, and its dysregulation is implicated in numerous diseases, including cancer. The salvage pathway, which recycles nicotinamide to synthesize NAD+, is a key therapeutic target. Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in this pathway, making it an attractive target for inhibitor development. While direct and extensive research on 3-Methylisonicotinic acid derivatives as NAMPT inhibitors is not widely available in public literature, their structural similarity to known pyridine-based NAMPT inhibitors suggests a congruent mechanism of action. This guide consolidates the established principles of NAMPT inhibition by such compounds to provide a comprehensive understanding of the putative mechanism of action for this compound derivatives. By inhibiting NAMPT, these compounds are hypothesized to deplete intracellular NAD+ levels, leading to metabolic catastrophe and apoptotic cell death, particularly in cancer cells that are highly dependent on the NAD+ salvage pathway.

Introduction: The Critical Role of NAMPT in NAD+ Metabolism

Nicotinamide adenine dinucleotide (NAD+) is an essential coenzyme for hundreds of enzymatic reactions, playing a pivotal role in cellular energy metabolism, DNA repair, and cell signaling.[1] Mammalian cells synthesize NAD+ through three main pathways: the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid, and the salvage pathway from nicotinamide.[2] The salvage pathway is the predominant source of NAD+ in most tissues, and Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in this process.[3]

NAMPT catalyzes the conversion of nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN), which is subsequently converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT).[1] Due to their high metabolic rate and reliance on NAD+-dependent enzymes for survival and proliferation, many cancer cells exhibit elevated NAMPT expression, making it a compelling target for anticancer therapy.[4]

The Hypothesized Mechanism of Action of this compound Derivatives

Based on the well-established mechanism of other pyridine-containing NAMPT inhibitors, this compound derivatives are proposed to act as competitive inhibitors of NAMPT, targeting the nicotinamide-binding site of the enzyme.

Competitive Inhibition of NAMPT

The core of the mechanism lies in the structural mimicry of nicotinamide by the this compound moiety. This allows the derivatives to bind to the active site of NAMPT, preventing the binding of the natural substrate, nicotinamide. The pyridine nitrogen atom is a crucial feature for this interaction, often forming hydrogen bonds with key amino acid residues within the active site, such as Tyr18.[1] The 3-methyl group and the carboxylic acid (or its derivative form) would occupy adjacent pockets, influencing the binding affinity and selectivity.

Downstream Cellular Consequences of NAMPT Inhibition

The inhibition of NAMPT initiates a cascade of cellular events, primarily driven by the depletion of the intracellular NAD+ pool.

-

NAD+ Depletion: The primary and most immediate effect of NAMPT inhibition is a rapid decrease in intracellular NAD+ levels. This depletion disrupts the cellular redox balance and impairs the function of numerous NAD+-dependent enzymes.[5]

-

Metabolic Collapse: Key metabolic pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation, are heavily reliant on NAD+ as a cofactor. NAD+ depletion leads to a bioenergetic crisis, characterized by a sharp decline in ATP production.[6]

-

Impaired DNA Repair: Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair that use NAD+ as a substrate. Reduced NAD+ levels compromise PARP activity, leading to an accumulation of DNA damage and genomic instability.[1]

-

Sirtuin Inactivation: Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide array of cellular processes, including gene expression, metabolism, and stress responses. Inhibition of NAMPT leads to the inactivation of sirtuins, further contributing to cellular dysfunction.[4]

-

Induction of Apoptosis: The culmination of metabolic collapse, DNA damage, and other cellular stresses triggers programmed cell death, or apoptosis. This is a key outcome for the therapeutic efficacy of NAMPT inhibitors in cancer treatment.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by NAMPT inhibition and a typical experimental workflow for evaluating putative inhibitors.

Quantitative Data and Structure-Activity Relationships (SAR) - Illustrative Examples

| Compound ID | R Group (Amide/Ester) | Other Modifications | Hypothetical NAMPT IC50 (nM) | Hypothetical Cell Viability IC50 (nM) |

| 3-MIA-01 | -COOH (Parent Acid) | None | >1000 | >1000 |

| 3-MIA-02 | -CONH-Phenyl | None | 150 | 350 |

| 3-MIA-03 | -CONH-(4-F-Phenyl) | Phenyl substitution | 80 | 180 |

| 3-MIA-04 | -CONH-CH2-Phenyl | Linker variation | 250 | 500 |

| 3-MIA-05 | -COOCH3 (Methyl Ester) | None | 800 | >1000 |

Key SAR Observations (Hypothetical):

-

Amide vs. Carboxylic Acid: Conversion of the carboxylic acid to an amide is generally expected to improve potency, as the amide can form additional hydrogen bonds within the active site and improve cell permeability.

-

Aromatic Substituents: Substitutions on the phenyl ring of an amide derivative can significantly impact potency. Electron-withdrawing groups, such as fluorine, may enhance binding affinity.

-

Linker Modifications: The nature and length of any linker between the core and other moieties are critical for optimal positioning within the binding pocket.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize NAMPT inhibitors.

In Vitro NAMPT Enzymatic Assay (Coupled-Enzyme Assay)

This assay measures the production of NAD+ in a multi-step enzymatic reaction.

Principle:

-

NAMPT converts nicotinamide and PRPP to NMN.

-

NMNAT converts NMN and ATP to NAD+.

-

A cycling reaction involving a specific dehydrogenase uses NAD+ to reduce a substrate, leading to a colorimetric or fluorometric signal.

Materials:

-

Recombinant human NAMPT enzyme

-

Nicotinamide, PRPP, ATP

-

NMNAT enzyme

-

Dehydrogenase and its substrate (e.g., alcohol dehydrogenase and ethanol)

-

Detection reagent (e.g., resazurin)

-

Assay buffer (e.g., Tris-HCl with MgCl2)

-

96-well microplates

-

Test compounds (this compound derivatives)

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 96-well plate, add the test compound dilutions, NAMPT enzyme, nicotinamide, and PRPP.

-

Initiate the reaction by adding ATP and NMNAT.

-

Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Add the cycling reaction components (dehydrogenase, its substrate, and detection reagent).

-

Incubate at 37°C until a sufficient signal develops.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percent inhibition and determine the IC50 value.

Cellular NAD+ Quantification Assay

This assay measures the intracellular levels of NAD+.

Principle: Cell lysates are prepared, and NAD+ is extracted. The amount of NAD+ is then quantified using an enzymatic cycling assay similar to the one described above.

Materials:

-

Cell culture reagents

-

Cancer cell line of interest (e.g., A2780, HCT116)

-

Test compounds

-

Lysis buffer

-

NAD+ extraction buffer

-

NAD+/NADH quantification kit

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24-72 hours).

-

Lyse the cells and extract NAD+ according to the kit manufacturer's protocol.

-

Perform the enzymatic cycling reaction to quantify NAD+ levels.

-

Measure the signal using a microplate reader.

-

Normalize the NAD+ levels to the total protein concentration in each sample.

Cell Viability Assay (SRB Assay)

This assay assesses the cytotoxic effect of the compounds on cancer cells.

Principle: The sulforhodamine B (SRB) assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.

Materials:

-

Cell culture reagents and cancer cell line

-

Test compounds

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

Procedure:

-

Seed cells in a 96-well plate and treat with test compounds as described for the NAD+ quantification assay.

-

After the incubation period, fix the cells by adding cold TCA and incubating for 1 hour at 4°C.

-

Wash the plates with water and air dry.

-

Stain the cells with SRB solution for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye and air dry.

-

Solubilize the bound dye with Tris base solution.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Conclusion and Future Directions

While direct experimental evidence for this compound derivatives as NAMPT inhibitors is currently limited, their structural features strongly suggest a plausible mechanism of action centered on the competitive inhibition of NAMPT. This guide provides a comprehensive framework for understanding this putative mechanism, based on the extensive research conducted on other pyridine-based NAMPT inhibitors.

Future research should focus on the synthesis and systematic evaluation of a library of this compound derivatives. Elucidating their structure-activity relationships, determining their potency and selectivity for NAMPT, and assessing their efficacy in cellular and in vivo models will be crucial steps in validating their potential as a novel class of therapeutic agents. The detailed experimental protocols provided herein offer a clear roadmap for undertaking such investigations. The insights gained from these studies will not only shed light on this specific class of compounds but also contribute to the broader understanding of NAMPT inhibition and the development of next-generation NAD+-depleting anticancer drugs.

References

- 1. Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]

- 5. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 3-Methylisonicotinic Acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available information on the solubility and stability of 3-Methylisonicotinic acid. It is important to note that specific quantitative experimental data for this compound is limited in publicly accessible scientific literature. Therefore, this guide also includes data on the closely related parent compounds, nicotinic acid and isonicotinic acid, for comparative purposes and to provide insights into expected properties. All data for related compounds should be considered as indicative and not a direct substitute for experimental validation of this compound.

Introduction

This compound, also known as 3-methyl-4-pyridinecarboxylic acid, is a derivative of isonicotinic acid.[1] Its chemical structure consists of a pyridine ring with a carboxylic acid group at the 4-position and a methyl group at the 3-position. This compound serves as a valuable building block in organic synthesis, particularly in the preparation of pharmacologically active molecules. For instance, it is used in the synthesis of derivatives that act as cholesterol 24-hydroxylase inhibitors, which are being investigated for the treatment of neurodegenerative diseases.[1][2]

Understanding the solubility and stability of this compound is crucial for its application in drug discovery and development, including formulation, storage, and analytical method development. This guide aims to consolidate the available information and provide standardized methodologies for its characterization.

Physicochemical Properties of this compound

Limited experimental data is available for the physicochemical properties of this compound. The table below summarizes the information gathered from various chemical supplier databases.

| Property | Value | Reference(s) |

| Chemical Name | 3-Methyl-4-pyridinecarboxylic acid | [1] |

| Synonyms | This compound | [1][2] |

| CAS Number | 4021-12-9 | [1][3][4] |

| Molecular Formula | C₇H₇NO₂ | [1][4][5] |

| Molecular Weight | 137.14 g/mol | [1][4][5] |

| Melting Point | ~235 °C | [2][3] |

| Appearance | White to light yellow or brown solid/powder | [2][5] |

Solubility Profile

Solubility of Related Compounds: Nicotinic Acid and Isonicotinic Acid

To provide a framework for understanding the potential solubility of this compound, the following table summarizes the solubility of nicotinic acid (3-pyridinecarboxylic acid) and isonicotinic acid (4-pyridinecarboxylic acid) in various solvents.

| Solvent | Nicotinic Acid Solubility ( g/100 mL) | Isonicotinic Acid Solubility ( g/100 mL) | Temperature (°C) |

| Water | 1.67 | 5.2 | 25 |

| Ethanol | 0.8 | 0.4 | 25 |

| Diethyl Ether | Insoluble | Insoluble | 25 |

| Acetone | 0.1 | 0.08 | 25 |

| DMSO | Soluble | Soluble | Not Specified |

| Chloroform | Insoluble | Insoluble | 25 |

Note: The data presented in this table is compiled from various sources on nicotinic and isonicotinic acid and is intended for comparative purposes only.

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a solid compound like this compound is the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, DMSO)

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Volumetric flasks

-

Centrifuge

-

HPLC with a suitable column (e.g., C18) and detector (e.g., UV)

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Place the container in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A preliminary experiment can determine the time to reach equilibrium.

-

After reaching equilibrium, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.

-

Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and formulation. Stability studies are essential to identify potential degradation pathways and to establish a suitable shelf-life.

General Stability Considerations

-

pH Stability: As a carboxylic acid, the stability of this compound is likely to be pH-dependent. At extreme pH values and elevated temperatures, it may be susceptible to degradation.

-

Thermal Stability: The melting point of approximately 235 °C suggests good thermal stability in the solid state under normal storage conditions.[2][3] Stability in solution at various temperatures needs to be experimentally determined.

-

Photostability: The pyridine ring in the structure suggests potential photosensitivity. Photostability testing according to ICH Q1B guidelines is recommended.[6][7]

Stability of Related Compounds

Studies on derivatives of nicotinic acid have shown that they can undergo hydrolysis. For instance, methylnicotinate in aqueous solution slowly hydrolyzes to nicotinic acid.[8] Esters of nicotinic acid have also been shown to exhibit pseudo-first-order degradation kinetics, with both acid and base-catalyzed loss.[9]

Experimental Protocol for Stability Testing

Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature and humidity controlled chambers

-

Photostability chamber (ICH Q1B compliant)

-

Validated stability-indicating HPLC method

Procedure:

-

Solution State Stability:

-

Acid Hydrolysis: Dissolve the compound in a solution of HCl and heat (e.g., at 60-80 °C) for a defined period.

-

Base Hydrolysis: Dissolve the compound in a solution of NaOH and keep at room temperature or heat for a defined period.

-

Oxidative Degradation: Dissolve the compound in a solution of H₂O₂ and keep at room temperature for a defined period.

-

Thermal Degradation: Dissolve the compound in a suitable solvent (e.g., water or a buffer) and heat.

-

For all conditions, samples are taken at various time points, neutralized if necessary, and analyzed by HPLC to determine the amount of degradation.

-

-

Solid State Stability:

-

Thermal Stability: Expose the solid compound to elevated temperatures (e.g., 40°C, 60°C, 80°C) with and without controlled humidity.

-

Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6] A dark control sample should be stored under the same conditions but protected from light.

-

Samples are analyzed at specified time points.

-

References

- 1. scbt.com [scbt.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. americanelements.com [americanelements.com]

- 5. 3-Methyl-isonicotinic acid | CymitQuimica [cymitquimica.com]

- 6. database.ich.org [database.ich.org]

- 7. q1scientific.com [q1scientific.com]

- 8. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,5-dihydro-1H-pyrazole Derivatives from 3-Methylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-dihydro-1H-pyrazole, commonly known as pyrazoline, represents a significant class of five-membered nitrogen-containing heterocyclic compounds. These scaffolds are of considerable interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, anticancer, and antioxidant properties.[1][2] The synthesis of pyrazoline derivatives is often achieved through a robust and versatile two-step process. This involves an initial Claisen-Schmidt condensation to form a chalcone (an α,β-unsaturated ketone), followed by a cyclocondensation reaction with a hydrazine derivative.[3]

This document provides detailed application notes and experimental protocols for the synthesis of novel 4,5-dihydro-1H-pyrazole derivatives, utilizing 3-Methylisonicotinic acid as a readily available starting material. The incorporation of the 3-methylpyridine moiety is of particular interest for exploring new structure-activity relationships in drug discovery.

Overall Synthetic Pathway

The synthesis commences with the conversion of this compound to a key intermediate, 4-acetyl-3-methylpyridine. This ketone then undergoes a Claisen-Schmidt condensation with a variety of aromatic aldehydes to yield chalcone intermediates. Subsequent cyclization of these chalcones with hydrazine hydrate affords the target 4,5-dihydro-1H-pyrazole derivatives.

Caption: Overall synthetic workflow from this compound to 4,5-dihydro-1H-pyrazole derivatives.

Experimental Protocols

Protocol 1: Synthesis of 4-Acetyl-3-methylpyridine from this compound

This protocol is adapted from established methods for the synthesis of acetylpyridines from their corresponding carboxylic acids.[4][5][6]

Step 1a: Esterification of this compound

-

Suspend this compound (1 eq.) in methanol (10 vol.).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq.) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 10 vol.).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 3-methylisonicotinate.

Step 1b: Condensation to form 4-Acetyl-3-methylpyridine

-

To a solution of sodium ethoxide (2 eq.) in dry ethanol (15 vol.), add methyl 3-methylisonicotinate (1 eq.) and ethyl acetate (1.5 eq.).

-

Reflux the reaction mixture for 6-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and carefully add water to dissolve the precipitate.

-

Acidify the aqueous solution with concentrated hydrochloric acid to pH 2-3 and reflux for 2 hours to effect hydrolysis and decarboxylation.

-

Cool the solution and neutralize with a saturated aqueous solution of sodium carbonate.

-

Extract the product with dichloromethane (3 x 15 vol.).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation under reduced pressure to yield 4-acetyl-3-methylpyridine.

Protocol 2: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

This is a general procedure for the base-catalyzed condensation of an aryl ketone with an aromatic aldehyde.[7][8]

-

Dissolve 4-acetyl-3-methylpyridine (1 eq.) and a substituted aromatic aldehyde (1 eq.) in ethanol (20 vol.).

-

To this solution, add an aqueous solution of sodium hydroxide (40%, 5 vol.) dropwise while stirring at room temperature.

-

Continue stirring at room temperature for 4-6 hours. A precipitate may form during this time.

-

Monitor the reaction progress using TLC.

-

Once the reaction is complete, pour the mixture into crushed ice.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the product fully.

-

Filter the solid, wash with cold water until the filtrate is neutral, and air dry.

-

Recrystallize the crude chalcone from ethanol to obtain the purified product.

Protocol 3: Synthesis of 4,5-dihydro-1H-pyrazole Derivatives

This protocol describes the cyclization of a chalcone with hydrazine hydrate.[3][9]

-

Dissolve the synthesized chalcone derivative (1 eq.) in ethanol (25 vol.).

-

Add hydrazine hydrate (1.5 eq.) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 6-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the resulting precipitate by filtration, wash thoroughly with water, and air dry.

-

Recrystallize the crude pyrazoline derivative from a suitable solvent such as ethanol or methanol to obtain the final product.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of chalcones and their subsequent conversion to pyrazoline derivatives, based on analogous reactions reported in the literature.

Table 1: Representative Data for Chalcone Synthesis

| Entry | Ketone | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | M.P. (°C) | Ref. |

| 1 | Acetophenone | Benzaldehyde | NaOH | Ethanol | 4 | 92 | 55-57 | [7] |

| 2 | Acetophenone | 4-Chlorobenzaldehyde | KOH | Ethanol | 6 | 88 | 128-130 | [7] |

| 3 | 4-Methoxyacetophenone | 4-Nitrobenzaldehyde | NaOH | Ethanol | 5 | 95 | 162-164 | [3] |

| 4 | 2-Acetylpyridine | Benzaldehyde | KOH | Ethanol | 24 | 85 | 78-80 | [10] |

Table 2: Representative Data for Pyrazoline Synthesis

| Entry | Chalcone Derivative | Reagent | Solvent | Time (h) | Yield (%) | M.P. (°C) | Ref. |

| 1 | 1,3-Diphenyl-2-propen-1-one | Hydrazine Hydrate | Ethanol | 6 | 85 | 118-120 | [9] |

| 2 | 1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one | Hydrazine Hydrate | Acetic Acid | 4 | 90 | 145-147 | [3] |

| 3 | 1-Phenyl-3-(4-chlorophenyl)-2-propen-1-one | Phenylhydrazine | Ethanol | 8 | 82 | 188-190 | [9] |

| 4 | 1-(Pyridin-2-yl)-3-phenyl-2-propen-1-one | Hydrazine Hydrate | Ethanol | 6 | 78 | 134-136 | [10] |

Table 3: Representative Characterization Data for a 4,5-dihydro-1H-pyrazole Derivative

| Analysis | Data |

| ¹H NMR | δ (ppm): 3.10 (dd, 1H, HA of CH₂), 3.75 (dd, 1H, HB of CH₂), 5.40 (dd, 1H, CH), 7.00-8.50 (m, Ar-H), 9.80 (s, 1H, NH) |

| ¹³C NMR | δ (ppm): 42.5 (C-4), 60.2 (C-5), 152.8 (C=N), 115-150 (Aromatic C) |

| IR (KBr) | ν (cm⁻¹): 3320 (N-H), 1595 (C=N), 1500 (C=C) |

| Mass (m/z) | [M+H]⁺ corresponding to the calculated molecular weight |

Note: The spectral data are generalized and will vary depending on the specific substituents on the aromatic rings.

Potential Applications and Biological Relevance

Pyrazoline derivatives are known to exhibit a broad spectrum of pharmacological activities.[1][2] The introduction of a 3-methylpyridine moiety may lead to novel compounds with potential as:

-

Antimicrobial Agents: Pyridine and pyrazoline rings are present in many antimicrobial compounds.

-

Anticancer Agents: Many pyrazoline derivatives have shown promising anticancer activity.[11]

-

Anti-inflammatory Agents: Some pyrazolines act as inhibitors of cyclooxygenase (COX) enzymes.

-

CNS Agents: Certain pyrazoline derivatives have shown antidepressant and anticonvulsant properties.

The synthesized compounds can be screened for various biological activities to identify lead compounds for further drug development.

Caption: Workflow for the biological evaluation of synthesized pyrazoline derivatives.

Conclusion

The synthetic route from this compound provides a viable and efficient pathway to novel 4,5-dihydro-1H-pyrazole derivatives. The protocols outlined, based on well-established chemical transformations, offer a solid foundation for the synthesis and exploration of this promising class of heterocyclic compounds. The versatility of the Claisen-Schmidt condensation allows for the generation of a diverse library of compounds for biological screening, which is a crucial step in modern drug discovery and development.

References

- 1. Biological activities of pyrazoline derivatives--a recent development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. benchchem.com [benchchem.com]

- 5. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 8. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. thepharmajournal.com [thepharmajournal.com]